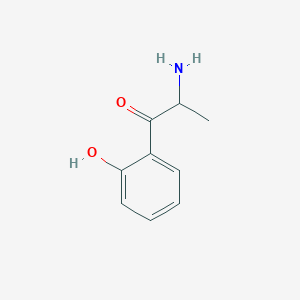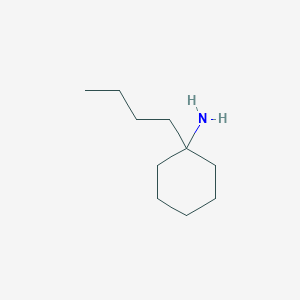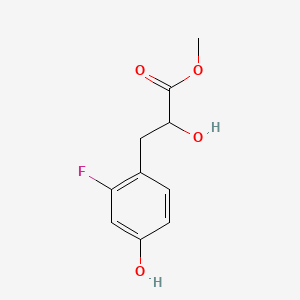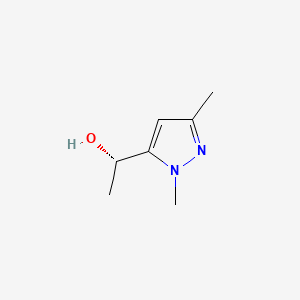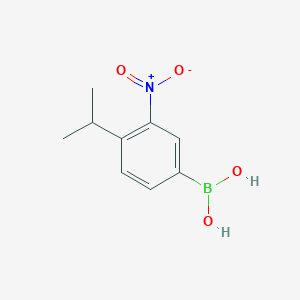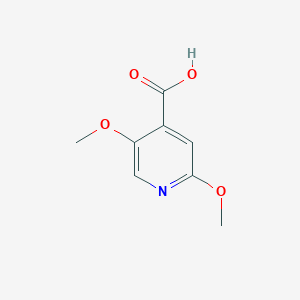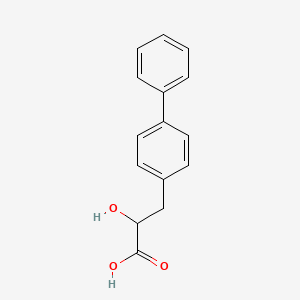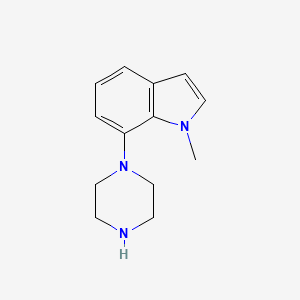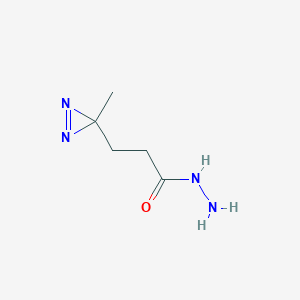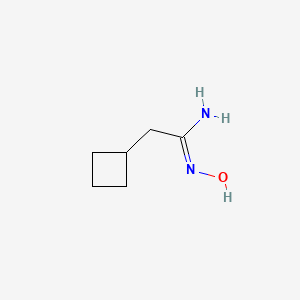
2-Cyclobutyl-N-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-N’-hydroxyethanimidamide is an organic compound with the molecular formula C6H12N2O It features a cyclobutyl group attached to an ethanimidamide moiety, with a hydroxyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-N’-hydroxyethanimidamide typically involves the reaction of cyclobutylamine with ethyl formate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amidine structure.
Industrial Production Methods: While specific industrial production methods for 2-cyclobutyl-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobutyl-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amidines.
Aplicaciones Científicas De Investigación
2-Cyclobutyl-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-cyclobutyl-N’-hydroxyethanimidamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amidine group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclobutyl group provides hydrophobic interactions that enhance binding affinity.
Comparación Con Compuestos Similares
Cyclobutylamine: Shares the cyclobutyl group but lacks the amidine and hydroxyl functionalities.
N-Hydroxyethanimidamide: Contains the amidine and hydroxyl groups but lacks the cyclobutyl moiety.
Uniqueness: 2-Cyclobutyl-N’-hydroxyethanimidamide is unique due to the combination of the cyclobutyl group and the amidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-cyclobutyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H12N2O/c7-6(8-9)4-5-2-1-3-5/h5,9H,1-4H2,(H2,7,8) |
Clave InChI |
GOWJYJWLSDUDJT-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(C1)C/C(=N/O)/N |
SMILES canónico |
C1CC(C1)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


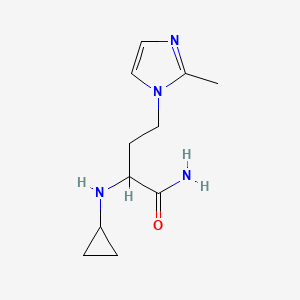

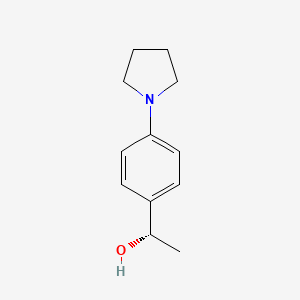
![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
